molecular formula C15H9Cl2NO B12599045 Isoxazole, 5-(3-chlorophenyl)-3-(4-chlorophenyl)- CAS No. 651021-76-0

Isoxazole, 5-(3-chlorophenyl)-3-(4-chlorophenyl)-

Cat. No.: B12599045
CAS No.: 651021-76-0
M. Wt: 290.1 g/mol
InChI Key: RSSLZCXXWHYXFO-UHFFFAOYSA-N
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Description

Isoxazole, 5-(3-chlorophenyl)-3-(4-chlorophenyl)- is a heterocyclic organic compound that features an isoxazole ring substituted with chlorophenyl groups at the 3 and 5 positions. Isoxazoles are known for their diverse biological activities and are often used in medicinal chemistry for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Isoxazole, 5-(3-chlorophenyl)-3-(4-chlorophenyl)- typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of 3-chlorobenzoyl chloride with 4-chlorobenzohydroxamic acid in the presence of a base, such as triethylamine, to form the isoxazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Isoxazole, 5-(3-chlorophenyl)-3-(4-chlorophenyl)- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

    Substitution: Halogen substitution reactions can occur, where the chlorine atoms are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield isoxazole oxides, while reduction can produce amines.

Scientific Research Applications

Isoxazole, 5-(3-chlorophenyl)-3-(4-chlorophenyl)- has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Isoxazole, 5-(3-chlorophenyl)-3-(4-chlorophenyl)- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    Isoxazole, 3-(4-chlorophenyl)-5-(3-chlorophenyl)-: A positional isomer with similar properties but different reactivity.

    Isoxazole, 5-(2-chlorophenyl)-3-(4-chlorophenyl)-: Another isomer with variations in biological activity.

    Isoxazole, 5-(3-bromophenyl)-3-(4-chlorophenyl)-: A bromine-substituted analogue with distinct chemical behavior.

Uniqueness

Isoxazole, 5-(3-chlorophenyl)-3-(4-chlorophenyl)- is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. The presence of chlorine atoms at the 3 and 5 positions of the isoxazole ring can enhance its stability and interaction with molecular targets.

Properties

CAS No.

651021-76-0

Molecular Formula

C15H9Cl2NO

Molecular Weight

290.1 g/mol

IUPAC Name

5-(3-chlorophenyl)-3-(4-chlorophenyl)-1,2-oxazole

InChI

InChI=1S/C15H9Cl2NO/c16-12-6-4-10(5-7-12)14-9-15(19-18-14)11-2-1-3-13(17)8-11/h1-9H

InChI Key

RSSLZCXXWHYXFO-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)Cl)C2=CC(=NO2)C3=CC=C(C=C3)Cl

Origin of Product

United States

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